molecular formula C20H21N3O2S B11171839 3,4-dimethyl-N-[5-(3-phenoxypropyl)-1,3,4-thiadiazol-2-yl]benzamide

3,4-dimethyl-N-[5-(3-phenoxypropyl)-1,3,4-thiadiazol-2-yl]benzamide

Cat. No.: B11171839
M. Wt: 367.5 g/mol
InChI Key: PHICNFZLONDSQX-UHFFFAOYSA-N
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Description

3,4-dimethyl-N-[5-(3-phenoxypropyl)-1,3,4-thiadiazol-2-yl]benzamide is a complex organic compound that belongs to the class of thiadiazole derivatives. This compound is characterized by its unique structure, which includes a thiadiazole ring, a phenoxypropyl group, and a dimethylbenzamide moiety. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dimethyl-N-[5-(3-phenoxypropyl)-1,3,4-thiadiazol-2-yl]benzamide typically involves multiple steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting hydrazine derivatives with carbon disulfide in the presence of a base, followed by cyclization with an appropriate electrophile.

    Attachment of the Phenoxypropyl Group: The phenoxypropyl group is introduced through nucleophilic substitution reactions, where a phenoxypropyl halide reacts with the thiadiazole intermediate.

    Formation of the Benzamide Moiety: The final step involves the acylation of the thiadiazole intermediate with 3,4-dimethylbenzoyl chloride under basic conditions to form the desired benzamide compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-purity reagents, controlled reaction conditions, and efficient purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3,4-dimethyl-N-[5-(3-phenoxypropyl)-1,3,4-thiadiazol-2-yl]benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the phenoxypropyl group, where nucleophiles replace the phenoxy group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or potassium permanganate under acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Alkyl halides or aryl halides in the presence of a base such as sodium hydride.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines or alcohols.

    Substitution: Alkylated or arylated derivatives.

Scientific Research Applications

3,4-dimethyl-N-[5-(3-phenoxypropyl)-1,3,4-thiadiazol-2-yl]benzamide has been explored for various scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Studied for its potential as a therapeutic agent in the treatment of cancer and other diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3,4-dimethyl-N-[5-(3-phenoxypropyl)-1,3,4-thiadiazol-2-yl]benzamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes or receptors involved in cellular processes.

    Pathways: It can modulate signaling pathways, leading to changes in gene expression, protein activity, or cellular behavior.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,4-dimethyl-N-[5-(3-phenoxypropyl)-1,3,4-thiadiazol-2-yl]benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its thiadiazole ring and phenoxypropyl group contribute to its potential as a versatile compound in various research applications.

Properties

Molecular Formula

C20H21N3O2S

Molecular Weight

367.5 g/mol

IUPAC Name

3,4-dimethyl-N-[5-(3-phenoxypropyl)-1,3,4-thiadiazol-2-yl]benzamide

InChI

InChI=1S/C20H21N3O2S/c1-14-10-11-16(13-15(14)2)19(24)21-20-23-22-18(26-20)9-6-12-25-17-7-4-3-5-8-17/h3-5,7-8,10-11,13H,6,9,12H2,1-2H3,(H,21,23,24)

InChI Key

PHICNFZLONDSQX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=NN=C(S2)CCCOC3=CC=CC=C3)C

Origin of Product

United States

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